2,3,3-Trimethyl-5-(phenylsulfonyl)-3H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethyl-5-(phenylsulfonyl)-3H-indole is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-5-(phenylsulfonyl)-3H-indole typically involves multiple steps. One common method starts with the nitration of 2,3,3-trimethylindole to form 2,3,3-trimethyl-5-nitro-3H-indole. This intermediate is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethyl-5-(phenylsulfonyl)-3H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenylthiol group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C2 and C3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
2,3,3-Trimethyl-5-(phenylsulfonyl)-3H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-5-(phenylsulfonyl)-3H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for these targets, influencing its overall efficacy and potency.
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethyl-5-nitro-3H-indole: A precursor in the synthesis of the target compound.
2,3,3-Trimethyl-5-sulfo-3H-indole: Another sulfonylated indole derivative with different properties and applications.
Uniqueness
2,3,3-Trimethyl-5-(phenylsulfonyl)-3H-indole is unique due to the presence of the phenylsulfonyl group, which can significantly alter its chemical reactivity and potential applications compared to other indole derivatives. This uniqueness makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
55203-59-3 |
---|---|
Molecular Formula |
C17H17NO2S |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-2,3,3-trimethylindole |
InChI |
InChI=1S/C17H17NO2S/c1-12-17(2,3)15-11-14(9-10-16(15)18-12)21(19,20)13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI Key |
XMZRGAIXGAXJBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.